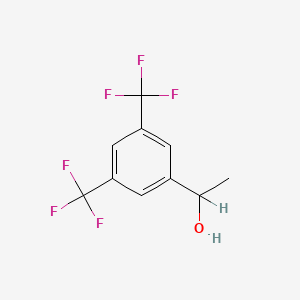
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
概要
説明
“1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor . It has a molecular weight of 258.16 .
Synthesis Analysis
The synthesis of “1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” has been achieved through various methods. One method involves the use of a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . Another method involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate . A bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system has also been used for the synthesis .Molecular Structure Analysis
The molecular structure of “1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” can be represented by the empirical formula C10H8F6O . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” include its production through the bioreduction of 3,5-bis(trifluoromethyl)acetophenone . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Physical And Chemical Properties Analysis
“1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” is a solid substance with an optical activity of [α]/D +27±1°, c = 1 in acetonitrile .科学的研究の応用
Application in Pharmaceutical Synthesis
Specific Scientific Field
Summary of the Application
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) is versatile in pharmaceutical synthesis . Specifically, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Methods of Application or Experimental Procedures
In one study, an increase in the ratio of substrate to catalyst (S/C) was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yields were further increased when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system .
Results or Outcomes
After the optimization of various reaction parameters involved in the bioreduction, the S/C for the reduction elevated 6.3 times (3.8 mM/g versus 0.6 mM/g) .
Application in Painkiller Synthesis
Specific Scientific Field
Summary of the Application
®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized .
Methods of Application or Experimental Procedures
The synthesis was achieved by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance . To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .
Results or Outcomes
Compared with ATA117 single enzyme, the substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for bienzyme cascade system was increased by 1.50 folds .
Application in Antidepressant Synthesis
Summary of the Application
®- [3,5-bis (trifluoromethyl) phenyl] ethanol is an important chiral intermediate for the synthesis of novel chemotherapeutic and antiemetic drugs . It has good potential efficacy in treating a range of central and peripheral nervous system depressions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources. However, it’s likely that this compound is used in a series of chemical reactions to produce the final antidepressant product.
Results or Outcomes
The outcomes of using this compound in antidepressant synthesis are not specified in the sources. However, the resulting antidepressants are expected to have good potential efficacy in treating a range of central and peripheral nervous system depressions .
Application in Antanacathartic Drug Synthesis
Specific Scientific Field
Summary of the Application
®-[3,5-bis(trifluoromethyl) phenyl]ethanol [®-3,5-BTPE] is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . All of these drugs function as NK-1 receptor antagonists and are diffusely used for the treatment of chemotherapy-induced nausea and vomiting .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the sources. However, it’s likely that this compound is used in a series of chemical reactions to produce the final antanacathartic drugs.
Results or Outcomes
The outcomes of using this compound in antanacathartic drug synthesis are not specified in the sources. However, the resulting drugs (aprepitant, rolapitant, and fosaprepitant) are known to be effective in treating chemotherapy-induced nausea and vomiting .
Application in Chemical Catalysis
Specific Scientific Field
Summary of the Application
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been shown to be versatile in chemical catalysis . Specifically, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) is used for the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .
Methods of Application or Experimental Procedures
In one study, an increase in the ratio of substrate to catalyst (S/C) was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-3,5-BTPE with Candida tropicalis 104 . The yields were further increased when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system .
Results or Outcomes
Application in Biosynthesis of Chiral Amines
Specific Scientific Field
Safety And Hazards
将来の方向性
The development of efficient synthesis methods for “1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” is a topic of ongoing research. The use of a bienzyme cascade system shows great potential for enhancing the catalytic efficiency of whole-cell-mediated reduction . The development of such strategies provides valuable insight for the development of whole-cell catalysis .
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCIQKQJVBPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869755 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |
CAS RN |
368-63-8 | |
| Record name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 368-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

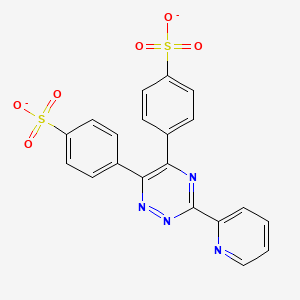
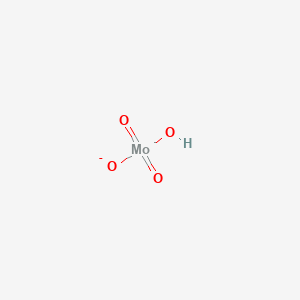
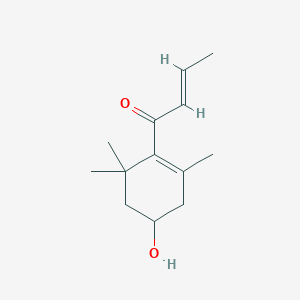
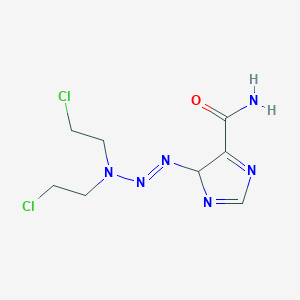
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1232384.png)
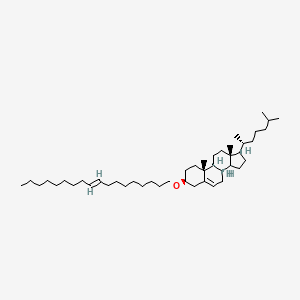
![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)
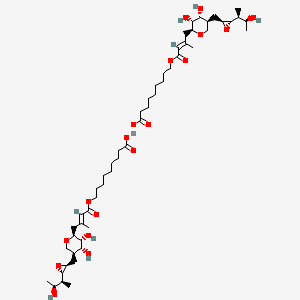
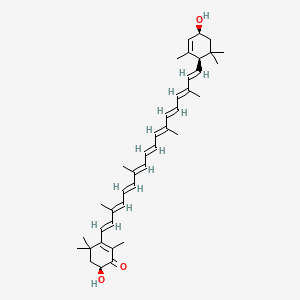
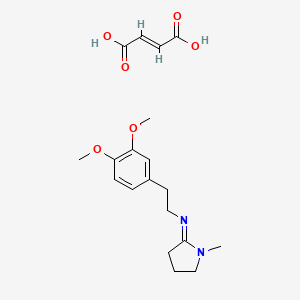
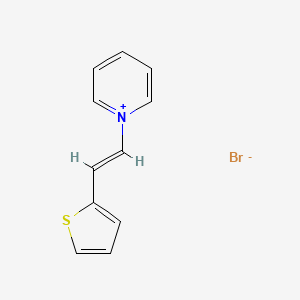
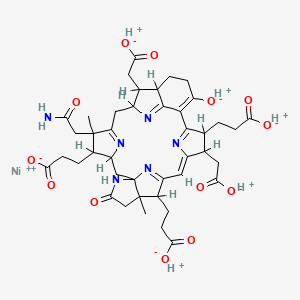
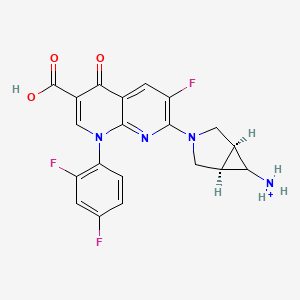
![(17Z)-1,13-Dihydroxy-11-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-4-azatricyclo[21.3.1.04,8]heptacos-17-ene-2,3,9,15-tetrone](/img/structure/B1232403.png)